1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
Overview
Description
1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
The synthesis of 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidinyl group: This step involves the substitution of a suitable leaving group with the piperidinyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethanol under acidic conditions.
Industrial production methods may involve optimized versions of these steps to ensure higher yields and purity.
Chemical Reactions Analysis
1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester can be compared with other azetidine derivatives such as:
- 1-Azetidinecarboxylic acid, 3-(hydroxymethyl)-2-methyl-, 1,1-dimethylethyl ester
- 1-Azetidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-Azetidinecarboxylic acid, 3-amino-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and applications. The presence of the piperidinyl group in this compound imparts unique properties, making it distinct from other azetidine derivatives.
Properties
IUPAC Name |
tert-butyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-8-12(9-16)15-6-4-11(10-17)5-7-15/h11-12,17H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRBFVAPKGKMSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123263 | |
Record name | 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823228-84-7 | |
Record name | 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823228-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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